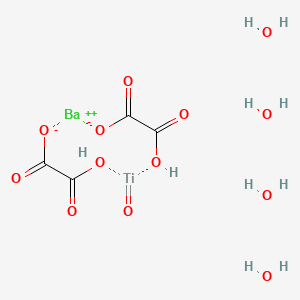

Barium titanyl oxalate tetrahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium titanyl oxalate tetrahydrate (BTO) is a compound that has been studied for its unique properties . The thermal decomposition of BTO yields barium titanate nanoparticles, which have superior properties than the bulk substances: mechanical strength, thermal stability, catalytic activity, electrical conductivity, magnetic properties, optical properties, etc .

Synthesis Analysis

BTO was synthesized by the precipitation reaction of mixing of barium nitrate and potassium titanyl oxalate with constant stirring .Molecular Structure Analysis

The prepared sample of BTO was identified and characterized by means of FT-IR, XRD, SEM, and TEM .Chemical Reactions Analysis

The thermal dehydration kinetics of BTO was studied at four different linear heating rates under non-isothermal conditions . The reaction kinetics was performed using differential scanning calorimetry (DSC) and the curves obtained were analysed using different isoconversional model-free equations .Physical And Chemical Properties Analysis

The physico-geometrical mechanism and overall kinetics for the multistep thermal dehydration of BTO were described in the study . The kinetic analysis of the non-isothermal data of this reaction model shows that the reaction is best described by Sestak–Berggren (m, n) empirical kinetic model .Wissenschaftliche Forschungsanwendungen

Preparation and Characterization : BTO can be prepared in nonstoichiometric forms, and its preparation is influenced by factors like pH, mixing order, and oxalate solution (Fang & Lin, 1989). It crystallizes in the monoclinic system and dehydrates at relatively low temperatures, around 60°C (Yen, Chang, & Chang, 1990).

Dielectric Applications : Barium titanate, derived from BTO, is used in dielectric applications. The morphology and particle size of BTO, which can be controlled through reaction temperature, pH value, and solvent ratio, significantly influence the final properties of barium titanate. This makes BTO useful in embedded capacitor applications (Hwu et al., 2005).

Thermal Decomposition : The thermal decomposition of BTO has been extensively studied, revealing a multistep process that includes dehydration and decomposition, ultimately yielding barium titanate. The decomposition is affected by the surrounding gas atmosphere and involves various intermediate phases (Gopalakrishnamurthy, Rao, & Kutty, 1976).

Particle Size Control : The particle size and shape of BTO are crucial for the quality of the resulting barium titanate. By controlling the aging conditions in the precipitation process, the particle size of BTO and, consequently, the barium titanate can be controlled, which is important for applications in electronic ceramics (Park et al., 2005).

Kinetic Studies : A kinetic study of BTO's thermal behavior helps understand its dehydration and decomposition processes, which are crucial for its conversion into barium titanate. Such studies can reveal the multistep nature of the process and aid in optimizing manufacturing techniques (Sindhu & Muraleedharan, 2018).

Alternative Synthesis Routes : Various methods have been explored for synthesizing BTO, including using different chemical precursors and conditions. These methods aim to improve the yield and purity of BTO, influencing the quality of the derived barium titanate (Potdar et al., 2001).

Wirkmechanismus

The kinetic deconvolution principle is used for identifying the partially overlapped kinetic processes of the thermal dehydration of BTO, and it occurs in two stages . The overall reaction kinetics parameters calculated via kinetic deconvolution of the sample indicate the multistep nature of the process .

Safety and Hazards

Zukünftige Richtungen

The discovery and design of ‘new materials’, i.e., new alloys, composite materials, optical fibres, polymers and plastics, nano-materials, biomaterials, newer semiconducting materials, ceramic materials, dielectric materials, smart materials are utilized for technological development . Many scientists and researchers still focus on these materials which form the most challenging area of scientific and technologic research because of their fabulous potentials associated with them .

Eigenschaften

IUPAC Name |

barium(2+);2-hydroxy-2-oxoacetate;oxotitanium;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Ba.4H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;;/h2*(H,3,4)(H,5,6);;4*1H2;;/q;;+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQJUHLMGWMJHQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.O.O=[Ti].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BaO13Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)

![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)